molecular formula C22H26N2O2 B7480168 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide

3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide

Cat. No. B7480168
M. Wt: 350.5 g/mol
InChI Key: XUAISXJEUUZVOI-UHFFFAOYSA-N
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Description

3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X is not yet fully understood, but it is believed to act as a competitive inhibitor of dopamine transporters. This leads to an increase in the levels of dopamine in the synaptic cleft, which can then activate dopamine receptors and produce various physiological effects.
Biochemical and Physiological Effects:
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and reduced anxiety-like behavior in animal models. Additionally, it has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X is its unique structure, which makes it a valuable tool for studying the mechanisms of action of various neurotransmitters and their receptors. Additionally, it has shown promising results in various animal models, making it a potential candidate for further research.
However, there are also some limitations to the use of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X in lab experiments. For example, its effects can be highly dependent on the dose used, and it may produce different results in different animal models. Additionally, its potential for off-target effects and toxicity must be carefully considered.

Future Directions

There are several potential future directions for research involving 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X. One area of interest is its potential as a treatment for various neurological disorders, including Parkinson's disease and addiction. Additionally, further studies are needed to fully understand its mechanism of action and potential for off-target effects. Finally, it may also be of interest to investigate the potential of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X as a tool for studying other neurotransmitters and their receptors.

Synthesis Methods

The synthesis of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X involves several steps, including the reaction of piperidine-1-carbonyl chloride with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-phenylpropanoic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the mechanisms of action of various neurotransmitters and their receptors. Additionally, it has been used in studies investigating the role of dopamine in addiction and reward pathways.

properties

IUPAC Name

3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-21(14-11-18-7-3-1-4-8-18)23-17-19-9-12-20(13-10-19)22(26)24-15-5-2-6-16-24/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAISXJEUUZVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide

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